molecular formula C20H25NO2S2 B027689 1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid CAS No. 109857-64-9

1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid

Cat. No. B027689
M. Wt: 375.6 g/mol
InChI Key: PBJUNZJWGZTSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BTCP and is a member of the piperidine class of compounds. BTCP has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The exact mechanism of action of BTCP is not fully understood, but it is believed to act on the central nervous system to produce its analgesic and anti-inflammatory effects. BTCP is thought to interact with specific receptors in the brain and spinal cord, leading to a reduction in pain perception and inflammation.

Biochemical And Physiological Effects

BTCP has been shown to possess a range of biochemical and physiological effects, including potent analgesic and anti-inflammatory properties. Additionally, BTCP has been shown to have antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of BTCP is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new therapies. However, one limitation of BTCP is its potential for toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are several future directions for research on BTCP. One area of research could focus on the development of new therapies for pain relief and inflammation using BTCP as a lead compound. Additionally, further research could investigate the potential neuroprotective effects of BTCP and its potential as a treatment for neurodegenerative diseases.

Synthesis Methods

The synthesis of BTCP involves several steps, including the reaction of 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ol with piperidine-3-carboxylic acid. This reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the final product.

Scientific Research Applications

BTCP has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's potential as an analgesic, with studies showing that BTCP has potent pain-relieving effects. Additionally, BTCP has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory conditions.

properties

IUPAC Name

1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJUNZJWGZTSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274467, DTXSID50861229
Record name 1-[4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_25108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid

CAS RN

109857-64-9
Record name 1-[4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.